![molecular formula C16H14N2S2 B2549227 Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide CAS No. 477845-87-7](/img/structure/B2549227.png)
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities and their potential as therapeutic agents in various fields of medicine.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various building blocks. For instance, a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid . Another approach involved cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with one carbon donors to produce a series of 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones . Additionally, the intramolecular cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide was reported to yield 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be elucidated using crystallography. For example, the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol revealed an almost planar methylsulfanylquinazoline group with an interplanar angle formed with the phenyl group . Similarly, the structure of methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate showed that the quinazoline moiety and the methyl-substituted phenyl ring are almost planar with a significant dihedral angle .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions to yield a range of products. Thionation or chlorination followed by treatment with multifunctional nucleophiles can provide access to a variety of derivatives . The S-arylation method has also been used to synthesize derivatives, which is notable for its simplicity and high conversion rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be characterized by their crystal structures and empirical formulas. For instance, a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was synthesized and its crystal structure was determined, providing detailed information about its orthorhombic system and unit cell parameters . Another derivative, a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized and characterized by Raman analysis, revealing its monoclinic system and space group .
科学的研究の応用
Synthesis and Characterization
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide and related compounds have been extensively studied for their unique properties and potential applications in various fields of scientific research. A notable approach includes the synthesis of novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one through a sulphur arylation reaction. This compound was characterized using Raman analysis, crystal structure determination, and Hirshfeld Surface analysis to understand its molecular configuration and interactions, showcasing the compound's potential for further biochemical and pharmaceutical applications (Geesi et al., 2020).
Biological Activity and Applications
Quinazolinone derivatives have been evaluated for their antimicrobial properties. The synthesis of various quinazolinone compounds, including reactions with different nucleophiles, has led to the discovery of novel heterocyclic systems with significant antimicrobial activities. These findings suggest the potential of these compounds in developing new antimicrobial agents, underscoring their importance in medical research and drug development (Aly, 2010).
Material Science and Chemistry
In the field of material science and chemistry, the reactivity of quinazolinone derivatives with sulfur nucleophiles has been explored to synthesize new compounds with promising properties. These studies offer insights into the chemical behavior of sulfur-containing quinoline derivatives, which are important for their antitumor, analgesic, antimicrobial activities, and their potential use as antioxidants and fluorophores in various biological systems (Aleksanyan & Hambardzumyan, 2014).
特性
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)19-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFUHVBDEUOXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


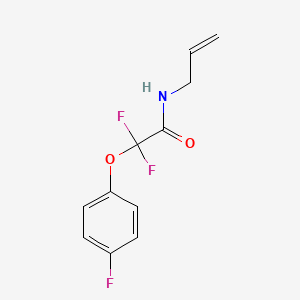

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
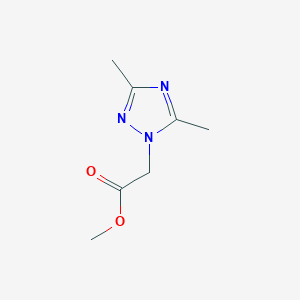
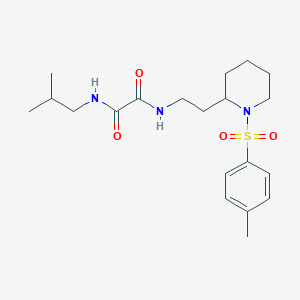
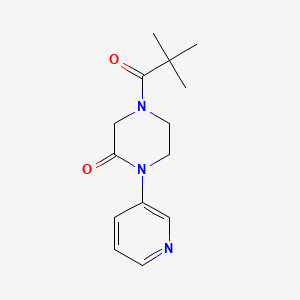
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
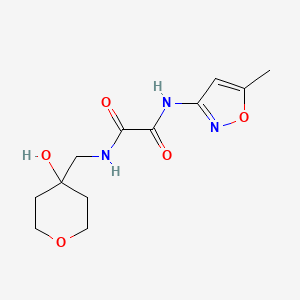


![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)
